molecular formula C9H7BrFNO4 B8621242 Ethyl 3-bromo-4-fluoro-5-nitrobenzoate

Ethyl 3-bromo-4-fluoro-5-nitrobenzoate

Cat. No.: B8621242
M. Wt: 292.06 g/mol
InChI Key: GTYQIIYOJNQQRW-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-4-fluoro-5-nitrobenzoate is a substituted benzoate ester characterized by a bromine atom at the 3-position, a fluorine atom at the 4-position, and a nitro group at the 5-position of the aromatic ring, with an ethyl ester moiety at the 1-position. The bromine atom may act as a leaving group in nucleophilic substitution reactions, while the nitro group enhances electrophilic aromatic substitution (EAS) reactivity. The fluorine atom contributes to lipophilicity and metabolic stability, common features in bioactive molecules .

Properties

Molecular Formula

C9H7BrFNO4

Molecular Weight

292.06 g/mol

IUPAC Name

ethyl 3-bromo-4-fluoro-5-nitrobenzoate

InChI

InChI=1S/C9H7BrFNO4/c1-2-16-9(13)5-3-6(10)8(11)7(4-5)12(14)15/h3-4H,2H2,1H3

InChI Key

GTYQIIYOJNQQRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)F)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogous benzoate derivatives. Below is a detailed analysis of key similarities and differences:

Table 1: Substituent Positions and Functional Group Comparison

Compound Name Substituents (Positions) Ester Group Key Functional Groups
Ethyl 3-bromo-4-fluoro-5-nitrobenzoate Br (3), F (4), NO₂ (5) Ethyl Bromo, Fluoro, Nitro, Ester
Ethyl 4-nitrobenzoate NO₂ (4) Ethyl Nitro, Ester
Methyl 4-bromo-3-formamidobenzoate Br (4), NHCHO (3) Methyl Bromo, Formamido, Ester
Ethyl 2-(4-bromo-2-nitrophenyl)acetate Br (4), NO₂ (2) Ethyl Bromo, Nitro, Acetate
Methyl 5-bromo-2-methyl-3-nitrobenzoate Br (5), CH₃ (2), NO₂ (3) Methyl Bromo, Methyl, Nitro, Ester

Key Observations

Substituent Positions and Electronic Effects :

  • The 3-bromo-4-fluoro-5-nitro substitution pattern in the target compound creates a highly electron-deficient aromatic ring compared to simpler derivatives like Ethyl 4-nitrobenzoate. This enhances its reactivity in EAS but reduces solubility in polar solvents due to increased molecular weight and hydrophobicity .
  • In Methyl 4-bromo-3-formamidobenzoate , the formamido group at position 3 introduces hydrogen-bonding capability, which is absent in the target compound. This difference may influence crystallinity and intermolecular interactions .

Ester Group Variations :

  • Ethyl esters (e.g., target compound, Ethyl 2-(4-bromo-2-nitrophenyl)acetate ) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters (e.g., Methyl 5-bromo-2-methyl-3-nitrobenzoate ), impacting bioavailability and synthetic utility.

Biological and Synthetic Relevance :

  • The 3-bromo-4-fluoro-5-nitro motif is rare in commercial libraries (e.g., Biopharmacule’s catalog ), suggesting niche applications. In contrast, Ethyl 4-nitrobenzoate is widely used as a standard in spectroscopic studies due to its simpler structure .
  • Compounds like Methyl 5-bromo-2-methyl-3-nitrobenzoate (similarity score 0.85 ) share bromo and nitro groups but differ in substituent positions, leading to divergent reactivity. For example, the methyl group at position 2 in this analogue may sterically hinder reactions at the aromatic core.

Table 2: Reactivity and Physicochemical Properties

Property This compound Ethyl 4-nitrobenzoate Methyl 5-bromo-2-methyl-3-nitrobenzoate
Molecular Weight (g/mol) ~314.1 (estimated) 195.15 ~290.0 (estimated)
Predicted Solubility (LogP) ~2.8 (highly lipophilic) ~1.5 ~2.5
Key Reactivity SNAr, EAS, ester hydrolysis EAS, ester hydrolysis SNAr, steric hindrance at position 2

Preparation Methods

Preparation of 3-Bromo-4-Fluoro-5-Nitrobenzoic Acid

The carboxylic acid precursor is synthesized through sequential nitration and bromination of 4-fluorobenzoic acid:

  • Nitration :

    • Conditions : 4-Fluorobenzoic acid is treated with concentrated sulfuric acid and fuming nitric acid at 0–5°C.

    • Outcome : 4-Fluoro-3-nitrobenzoic acid is obtained in 85–90% yield.

  • Bromination :

    • Reagents : N-Bromosuccinimide (NBS) in sulfuric acid at 40–50°C.

    • Mechanism : Electrophilic aromatic substitution directed by the electron-withdrawing nitro group.

    • Outcome : 3-Bromo-4-fluoro-5-nitrobenzoic acid is isolated in 75–80% yield after recrystallization.

Esterification with Ethanol

The acid is converted to the ethyl ester via acid-catalyzed Fischer esterification:

  • Conditions :

    • 3-Bromo-4-fluoro-5-nitrobenzoic acid (1 eq) is refluxed with ethanol (5 eq) and thionyl chloride (1.2 eq) at 80°C for 4 hours.

    • Workup : The reaction mixture is diluted with water, extracted with dichloromethane, and purified via silica gel chromatography (ethyl acetate/petroleum ether, 1:10).

  • Yield : 95–99%.

Table 1: Key Parameters for Esterification

ParameterValue
Reaction Temperature80°C
CatalystThionyl chloride
SolventEthanol
PurificationColumn chromatography
Purity>98% (by HPLC)

Sequential Functionalization of Ethyl 4-Fluorobenzoate

Nitration of Ethyl 4-Fluorobenzoate

  • Conditions :

    • Ethyl 4-fluorobenzoate is dissolved in concentrated sulfuric acid, and a mixture of nitric acid (65%) is added dropwise at 0–2°C.

    • Regioselectivity : The nitro group is introduced at the meta position relative to the ester group (C3).

    • Yield : 80–85% for ethyl 4-fluoro-3-nitrobenzoate.

Bromination at C5

  • Reagents : Bromine (Br₂) or NBS in dichloromethane with iron(III) bromide as a catalyst.

  • Mechanism : The nitro group directs bromination to the remaining meta position (C5).

  • Yield : 70–75% for ethyl 3-bromo-4-fluoro-5-nitrobenzoate.

Table 2: Bromination Optimization

Brominating AgentCatalystTemperatureYield
Br₂FeBr₃25°C70%
NBSH₂SO₄40°C75%

Alternative Pathway: Halogen Exchange Reactions

Ullmann-Type Iodine-Bromine Exchange

A halogen exchange strategy is employed for substrates with pre-existing iodine:

  • Conditions : Ethyl 3-iodo-4-fluoro-5-nitrobenzoate is heated with CuBr (1.5 eq) in DMF at 120°C for 24 hours.

  • Yield : 65–72%.

Industrial-Scale Production Considerations

Purification Techniques

  • Crystallization : this compound is recrystallized from ethanol/water (3:1) to achieve >99% purity.

  • Chromatography : Reserved for small-scale synthesis due to cost.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodAdvantagesDisadvantagesYield Range
Esterification of acidHigh purity, scalableRequires preformed acid95–99%
Sequential functionalizationUses commercial precursorsMultiple steps, lower yield70–75%
Halogen exchangeAvoids harsh brominationLimited substrate availability65–72%

Q & A

Q. What are the key synthetic strategies for preparing Ethyl 3-bromo-4-fluoro-5-nitrobenzoate?

The synthesis typically involves sequential functionalization of a benzoate ester precursor. A plausible route includes:

  • Nitration : Introducing the nitro group at the 5-position using mixed acids (HNO₃/H₂SO₄) under controlled temperatures.
  • Bromination : Electrophilic bromination at the 3-position using Br₂/FeBr₃ or NBS (N-bromosuccinimide).
  • Fluorination : Direct fluorination via halogen exchange (e.g., Balz-Schiemann reaction) or using fluorinating agents like Selectfluor®.
  • Esterification : Protection of the carboxylic acid as an ethyl ester using ethanol under acidic catalysis.
    Key considerations : Order of substituent introduction impacts regioselectivity; nitro groups are meta-directing, while halogens influence electronic effects .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Assign signals based on substituent effects:
    • Nitro groups deshield adjacent protons (δ ~8.5–9.0 ppm).
    • Fluorine causes splitting patterns (e.g., doublets for ortho protons).
  • IR Spectroscopy : Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1530 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺ at m/z 292.0) and fragmentation patterns (loss of Br, NO₂).
    Note : Coupling constants in NMR help distinguish regioisomers .

Q. How can researchers optimize purification of this compound?

  • Chromatography : Use silica gel column chromatography with hexane/ethyl acetate gradients to separate regioisomers.
  • Recrystallization : Employ ethanol/water mixtures to exploit solubility differences.
  • Purity analysis : Validate via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What stability considerations are critical for handling this compound?

  • Thermal stability : Perform TGA/DSC to assess decomposition temperatures (nitro groups may cause exothermic events).
  • Photostability : Store in amber vials to prevent nitro-to-nitrito rearrangement under UV light.
  • Hydrolytic stability : Monitor ester hydrolysis in aqueous buffers (pH 7.4) via LC-MS .

Advanced Research Questions

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

The nitro group is a strong electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (SNAr) at the 3-bromo position. Fluorine , being weakly EWG, directs electrophiles to the para position. Comparative studies with analogs (e.g., 3-Bromo-4-methyl-5-nitrobenzoate) show reduced reactivity when electron-donating groups (EDGs) replace fluorine .

CompoundSuzuki Coupling Yield (%)SNAr Reactivity (k, s⁻¹)
Ethyl 3-Br-4-F-5-NO₂-Bz780.45
Ethyl 3-Br-4-Me-5-NO₂-Bz620.28

Q. What crystallographic challenges arise in resolving its structure, and how are they addressed?

  • Disorder : Bromine and nitro groups may exhibit positional disorder. Use SHELXL refinement with anisotropic displacement parameters .
  • Twinned crystals : Employ SHELXD for structure solution and ORTEP-3 for visualization of thermal ellipsoids .
  • Hydrogen bonding : Graph set analysis (e.g., Etter’s rules) identifies C=O⋯H–F interactions influencing packing .

Q. How can computational methods predict the compound’s electronic properties?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces. The nitro group lowers LUMO energy (-2.1 eV), enhancing electrophilicity.
  • Molecular Dynamics : Simulate solvation effects in DMSO/water mixtures to predict aggregation behavior .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Case example : If NMR suggests a planar nitro group but X-ray shows torsion, assess temperature-dependent NMR to detect conformational flexibility.
  • Validation : Cross-reference IR carbonyl stretches with crystallographic bond lengths (C=O ~1.21 Å) .

Q. How does the compound interact with biological targets in medicinal chemistry studies?

  • Enzyme inhibition : The nitro group may act as a Michael acceptor in covalent inhibition (e.g., tyrosine kinases).
  • SAR studies : Fluorine enhances membrane permeability; bromine provides steric bulk for target selectivity. Compare with 3-Bromo-4-fluoro-5-nitrobenzamide, which shows moderate antimicrobial activity .

Q. What advanced applications exist in materials science?

  • Fluorinated polymers : Incorporate as a monomer to enhance thermal stability and hydrophobicity.
  • Photoresists : Nitro groups enable UV-induced crosslinking for lithography applications .

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